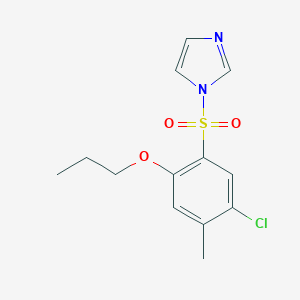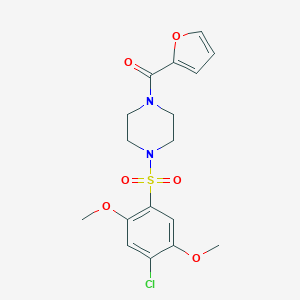
(4-((4-氯-2,5-二甲氧基苯基)磺酰基)哌嗪-1-基)(呋喃-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, also known as CDP-840, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用机制
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone binds to the 5-HT7 receptor and blocks its activation by serotonin, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In the brain, (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In cancer cells, (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation. In addition, (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been shown to have anti-inflammatory and antioxidant effects in various tissues.
实验室实验的优点和局限性
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT7 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential off-target effects on other receptors.
未来方向
There are several future directions for the study of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, including the development of new drugs targeting the 5-HT7 receptor for the treatment of various neurological and psychiatric disorders, the investigation of its potential use as a cancer therapeutic, and the exploration of its anti-inflammatory and antioxidant effects in various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone in different tissues and cell types.
Conclusion:
In conclusion, (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective antagonism of the 5-HT7 receptor makes it a promising lead compound for the development of new drugs targeting this receptor for the treatment of various neurological and psychiatric disorders, as well as cancer. Further studies are needed to fully understand the biochemical and physiological effects of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone and its potential as a therapeutic agent.
合成方法
The synthesis of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with piperazine in the presence of a base to yield the intermediate compound, (4-(4-chloro-2,5-dimethoxyphenyl)sulfonyl)piperazine. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a catalyst to yield (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone.
科学研究应用
吸附研究
该化合物已用于吸附研究,以了解其与松木屑活化热解炭的相互作用 . 这些研究对于环境科学至关重要,因为它们可以帮助开发从水中去除有害物质的方法。
药理学研究
4-氯-2,5-二甲氧基苯丙胺的类似结构已被研究其药理性质,特别是作为一种有效的5-HT2A受体激动剂 . 这表明该化合物在神经科学研究中具有潜在的应用,以了解受体动力学和药物设计。
分析化学
在分析化学中,(4-((4-氯-2,5-二甲氧基苯基)磺酰基)哌嗪-1-基)(呋喃-2-基)甲酮等化合物可作为化学分析和仪器校准的参考材料 .
材料科学
属性
IUPAC Name |
[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6S/c1-24-14-11-16(15(25-2)10-12(14)18)27(22,23)20-7-5-19(6-8-20)17(21)13-4-3-9-26-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFFYIDMVXXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

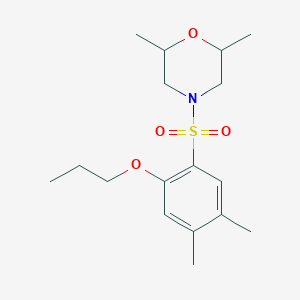
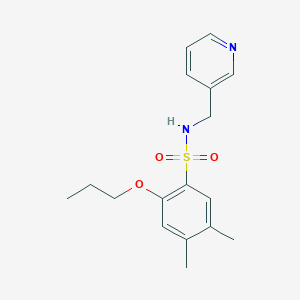

amine](/img/structure/B497723.png)
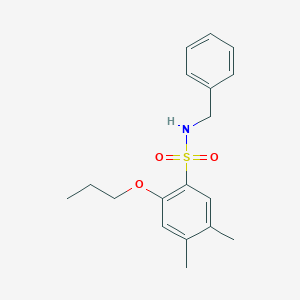
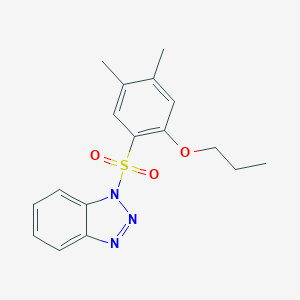


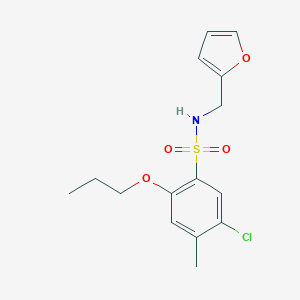
amine](/img/structure/B497733.png)
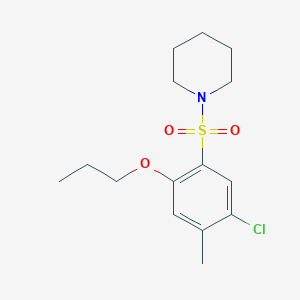

![5-Chloro-4-methyl-1-[(2-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497740.png)
